1-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c17-16(18,19)11-4-1-2-5-12(11)20-14(22)10-8-21(9-10)15(23)13-6-3-7-24-13/h1-7,10H,8-9H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURUBCLSOCBSHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H15F3N2O2S
- Molecular Weight : 368.37 g/mol
- CAS Number : Not specified in the sources.
Research indicates that this compound acts primarily as an inhibitor of the Keap1–Nrf2 protein-protein interaction (PPI), which is crucial for regulating oxidative stress responses in cells. The binding affinity of this compound to Keap1 has been reported with a dissociation constant () of approximately 4 μM, signifying moderate potency .
In Vitro Studies
- Antioxidant Activity : The compound has shown promising results in enhancing cellular defense mechanisms against oxidative stress by upregulating the Nrf2 pathway. This action is particularly relevant for conditions associated with oxidative damage, such as metabolic and autoimmune disorders .
- Cellular Uptake and Stability : It exhibits high aqueous solubility and moderate permeability across Caco-2 cell monolayers, indicating its potential for oral bioavailability. The compound also demonstrates medium clearance rates in human liver microsomes, suggesting a favorable metabolic profile .
Structure-Activity Relationship (SAR)
The optimization of the compound's structure has led to insights into its biological activity:
- Variations in the macrocyclic structure significantly affect binding affinity and potency.
- Specific substitutions on the phenylene ring enhance its efficacy as a Keap1 inhibitor .
Data Table: Biological Activity Summary
| Activity | Effect | Binding Affinity (K_D) | Notes |
|---|---|---|---|
| Antioxidant | Upregulates Nrf2 | 4 μM | Important for oxidative stress response |
| Cellular Uptake | High solubility | - | Moderate permeability |
| Metabolic Stability | Medium clearance | - | Favorable metabolic profile |
Case Studies
- Oxidative Stress Mitigation : In a study focusing on oxidative stress, this compound was shown to significantly reduce markers of oxidative damage in cellular models, highlighting its therapeutic potential in conditions like diabetes and neurodegenerative diseases .
- Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines indicate that it may inhibit proliferation through Nrf2-mediated pathways, suggesting a dual role in both antioxidant defense and cancer therapy .
Comparison with Similar Compounds
Key Observations :
- Heterocycle Core : The azetidine in the target compound introduces higher ring strain and conformational rigidity compared to five-membered thiophene or six-membered pyrrolo-pyridazine cores, which may affect binding pocket compatibility and metabolic stability .
- Synthesis : The target compound likely involves Curtius rearrangement for azetidine functionalization, contrasting with direct amidation () or hydrazide-based routes () .
Table 2: Comparative Physicochemical and Functional Data
Key Observations :
- Dihedral Angles : The target compound’s aromatic dihedral angles are unreported, but analogs like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit angles between 8.5°–13.5°, influencing molecular packing and solubility .
- The trifluoromethyl group may enhance target selectivity compared to nitro or tert-butyl substituents .
Supramolecular and Crystallographic Behavior
- Crystal Packing : Unlike N-(2-nitrophenyl)thiophene-2-carboxamide (), which forms weak C–H⋯O/S interactions, the target compound’s azetidine core may alter hydrogen-bonding patterns due to its constrained geometry .
Q & A
Q. Optimization Strategies :
- Temperature control : Maintaining 60–80°C during coupling steps minimizes side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve aryl coupling yields .
- Purification : Reverse-phase HPLC or recrystallization ensures ≥95% purity .
How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirming its purity and configuration?
Basic Research Focus
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., azetidine ring protons at δ 3.5–4.0 ppm; thiophene carbons at δ 120–140 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₄F₃N₂O₂S) .
- X-ray Crystallography : Determines dihedral angles (e.g., 8.5–13.5° between aromatic rings) and hydrogen-bonding patterns .
Q. Advanced Consideration :
- Chiral HPLC : Resolves enantiomers if asymmetric centers are present .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability for storage conditions .
What biological activities have been hypothesized or observed for this compound, and what experimental models are used to assess its efficacy?
Basic Research Focus
Hypothesized activities (based on structural analogs):
- Antimicrobial : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 16 µg/mL) .
- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ values compared to celecoxib) .
- Anticancer : MTT assays on human cancer cell lines (e.g., HCT-116, IC₅₀ ~10 µM) .
Q. Advanced Methodologies :
- Target engagement studies : Surface plasmon resonance (SPR) or ITC to measure binding affinity to proteins (e.g., kinases) .
- In vivo models : Diet-induced obesity (DIO) mice for metabolic syndrome studies, monitoring weight loss and lipid profiles .
Are there reported contradictions in the biological activity data of structurally related compounds, and how can such discrepancies be methodologically addressed?
Advanced Research Focus
Contradictions Observed :
Q. Resolution Strategies :
- Structure-Activity Relationship (SAR) : Systematic substitution of the trifluoromethyl group or azetidine ring to isolate contributing factors .
- Pharmacokinetic profiling : Comparative studies using LC-MS/MS to measure bioavailability and tissue distribution .
What computational or molecular modeling approaches are recommended to predict the pharmacokinetic properties and target interactions of this compound?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Predict binding modes to targets (e.g., CB1 receptor) using software like AutoDock Vina .
- ADMET Prediction : Tools like SwissADME estimate:
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps) .
How do variations in substituents (e.g., trifluoromethyl group position) influence the compound’s reactivity and biological activity?
Advanced Research Focus
Substituent Impact :
Q. Methodological Validation :
- Crystallographic analysis : Compare dihedral angles to correlate steric effects with activity .
- Proteomics : Identify off-target interactions via affinity purification-mass spectrometry .
What strategies are recommended for resolving synthetic challenges, such as low yields in multi-step reactions?
Q. Advanced Research Focus
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for azetidine nitrogen during thiophene coupling .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for aryl amination steps .
- In-line analytics : FTIR monitors intermediate formation in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
